1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
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Overview
Description
1-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, a piperidine ring, and an imidazopyridazine moiety. Its unique structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized by treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine . The resulting ester is then hydrolyzed with sodium hydroxide to yield the pyrazole acid .
The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrazole acid is reacted with a suitable piperidine derivative under basic conditions . The imidazopyridazine moiety is then attached via an ether linkage, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound can be optimized by scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions . Additionally, employing green chemistry principles, such as solvent recycling and minimizing waste, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium iodide, halogenated solvents, elevated temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various halogenated derivatives .
Scientific Research Applications
1-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the mitochondrial respiratory chain . By inhibiting this enzyme, the compound disrupts the energy production process in pathogenic organisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Isopyrazam
- Sedaxane
- Bixafen
- Fluxapyroxad
- Benzovindiflupyr
Uniqueness
1-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine stands out due to its unique combination of functional groups and its ability to inhibit multiple enzymes simultaneously .
Properties
Molecular Formula |
C19H22F2N6O2 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H22F2N6O2/c1-12-9-27-15(22-12)3-4-16(23-27)29-11-13-5-7-26(8-6-13)19(28)14-10-25(2)24-17(14)18(20)21/h3-4,9-10,13,18H,5-8,11H2,1-2H3 |
InChI Key |
VUZUAEGDRGOMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CN(N=C4C(F)F)C |
Origin of Product |
United States |
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